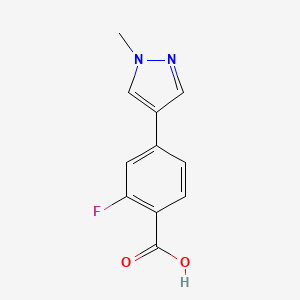

![molecular formula C11H10FNO3 B1445061 1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid CAS No. 1247859-37-5](/img/structure/B1445061.png)

1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid

Übersicht

Beschreibung

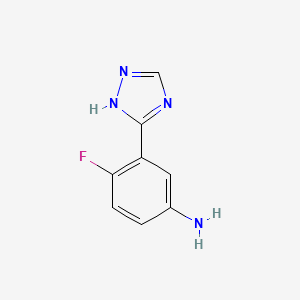

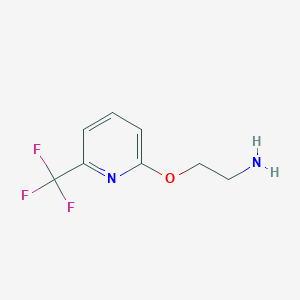

“1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid” is a chemical compound with the molecular formula C11H10FNO3 . It appears as a white to almost white powder or crystal . This compound is a useful research chemical that can be used as a cabozantinib intermediate .

Molecular Structure Analysis

The molecular structure of “1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid” consists of a cyclopropane ring attached to a carboxylic acid group and a carbamoyl group . The carbamoyl group is further linked to a 3-fluorophenyl group .

Physical And Chemical Properties Analysis

“1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid” is a solid at 20 degrees Celsius . It has a melting point range of 173.0 to 177.0 degrees Celsius . The compound is soluble in methanol .

Wissenschaftliche Forschungsanwendungen

Application in Medicinal Chemistry

- Specific Scientific Field : Medicinal Chemistry .

- Summary of the Application : This compound is used in the synthesis of several 2-substituted aniline pyrimidine derivatives, which are potent dual inhibitors of Mer and c-Met kinases. These kinases are commonly overexpressed in various tumors, making them ideal targets for the development of antitumor drugs .

- Methods of Application or Experimental Procedures : The compound “1-[(4-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid” was first reacted with 4-aminophenol to obtain an intermediate. This intermediate was then treated with 2,4-dichloropyrimidine to yield a key intermediate. Finally, this key intermediate was reacted with different substituted anilines to give the desired compounds .

- Results or Outcomes : One of the synthesized compounds, referred to as compound 18c, demonstrated robust inhibitory activity against Mer and c-Met kinases, with IC 50 values of 18.5 ± 2.3 nM and 33.6 ± 4.3 nM, respectively. It also displayed good antiproliferative activities on HepG2, MDA-MB-231, and HCT116 cancer cells, along with favorable safety profiles in hERG testing .

Application in Drug Synthesis

- Specific Scientific Field : Pharmaceutical Chemistry .

- Summary of the Application : This compound is a key intermediate in the synthesis of Cabozantinib (S)-malate , a drug used for the treatment of various types of cancer .

- Results or Outcomes : The end product, Cabozantinib (S)-malate, is a potent inhibitor of multiple tyrosine kinases, including MET, VEGFR2, and RET, which are involved in pathologic angiogenesis, tumor growth, and cancer progression .

Application in Material Science

- Specific Scientific Field : Material Science .

- Summary of the Application : This compound is used in the production of certain types of polymers due to its unique structural properties .

- Results or Outcomes : The resulting polymers can have a variety of properties, depending on the specific synthesis procedures and other components used. These can include improved strength, flexibility, or resistance to certain types of damage .

Application in Drug Synthesis

- Specific Scientific Field : Pharmaceutical Chemistry .

- Summary of the Application : This compound is a key intermediate in the synthesis of Cabozantinib (S)-malate , a drug used for the treatment of various types of cancer .

- Results or Outcomes : The end product, Cabozantinib (S)-malate, is a potent inhibitor of multiple tyrosine kinases, including MET, VEGFR2, and RET, which are involved in pathologic angiogenesis, tumor growth, and cancer progression .

Application in Material Science

- Specific Scientific Field : Material Science .

- Summary of the Application : This compound is used in the production of certain types of polymers due to its unique structural properties .

- Results or Outcomes : The resulting polymers can have a variety of properties, depending on the specific synthesis procedures and other components used. These can include improved strength, flexibility, or resistance to certain types of damage .

Safety And Hazards

Eigenschaften

IUPAC Name |

1-[(3-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO3/c12-7-2-1-3-8(6-7)13-9(14)11(4-5-11)10(15)16/h1-3,6H,4-5H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPWTYNCDRVZJMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)NC2=CC(=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

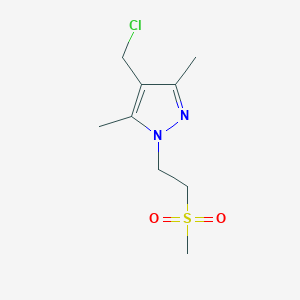

![[1-(4-Fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1444987.png)

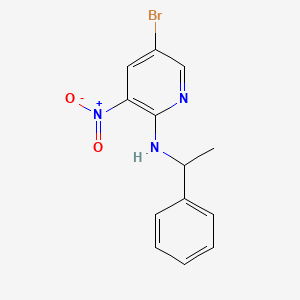

![2-fluoro-N-{tricyclo[5.2.1.0^{2,6}]decan-8-yl}pyridine-4-carboxamide](/img/structure/B1444996.png)

![1-(Benzo[d]oxazol-2-yl)piperidin-3-amine](/img/structure/B1444999.png)